molecular formula C10H8ClN3O2 B009173 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one CAS No. 101184-13-8

4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one

Cat. No. B009173
M. Wt: 237.64 g/mol
InChI Key: QYFBKGKKFZFSDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one, also known as CCMI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCMI is a heterocyclic compound that contains a pyridine ring, an imidazole ring, and a carbonyl group.

Mechanism Of Action

The mechanism of action of 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins involved in various cellular processes. For example, 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one can inhibit the proliferation of cancer cells, reduce the production of inflammatory cytokines, and modulate the activity of neurotransmitters. In vivo studies have shown that 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one can reduce tumor growth in animal models and improve cognitive function in mice.

Advantages And Limitations For Lab Experiments

One of the advantages of 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one is its high purity and stability, which makes it suitable for use in various lab experiments. However, 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one is relatively expensive compared to other compounds, which may limit its use in some research studies.

Future Directions

There are several future directions for the research on 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one. One potential area of investigation is the development of novel 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one derivatives with improved pharmacological properties. Another area of interest is the elucidation of the molecular targets of 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one and its mechanism of action. Furthermore, the potential applications of 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one in other fields, such as material science and catalysis, could also be explored.

Synthesis Methods

The synthesis of 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one involves the reaction of 2-chloro-4-(pyridin-4-yl)pyridine with ethyl isocyanoacetate in the presence of a base, followed by cyclization with hydrazine hydrate. The resulting product is purified by recrystallization to obtain 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one in high yield and purity.

Scientific Research Applications

4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. In addition, 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has been used as a building block in the synthesis of various biologically active compounds.

properties

CAS RN

101184-13-8

Product Name

4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one

Molecular Formula

C10H8ClN3O2

Molecular Weight

237.64 g/mol

IUPAC Name

4-(2-chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one

InChI

InChI=1S/C10H8ClN3O2/c1-5-8(14-10(16)13-5)9(15)6-2-3-12-7(11)4-6/h2-4H,1H3,(H2,13,14,16)

InChI Key

QYFBKGKKFZFSDZ-UHFFFAOYSA-N

SMILES

CC1=C(NC(=O)N1)C(=O)C2=CC(=NC=C2)Cl

Canonical SMILES

CC1=C(NC(=O)N1)C(=O)C2=CC(=NC=C2)Cl

synonyms

2H-Imidazol-2-one, 4-[(2-chloro-4-pyridinyl)carbonyl]-1,3-dihydro-5-methyl-

Origin of Product

United States

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